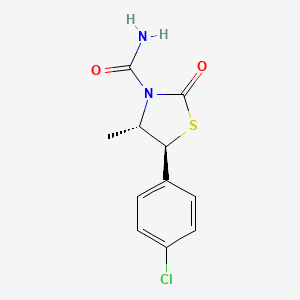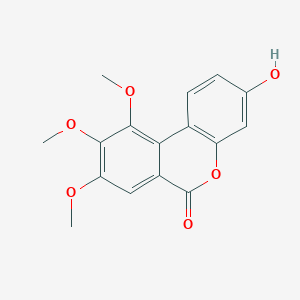
8,9,10-Trimethoxy Urolithin M6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9,10-Trimethoxy Urolithin M6 is a naturally occurring compound with a polycyclic aromatic structure. It is known for its potential antioxidant, anti-inflammatory, and anticancer properties. The compound is characterized by its crystalline solid form and is typically orange in appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8,9,10-Trimethoxy Urolithin M6 can be synthesized through organic synthesis methods or extracted from certain natural plants. The synthetic route involves the methylation of urolithin precursors, such as ellagic acid, under controlled conditions. The reaction typically requires the use of methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources rich in ellagitannins, followed by chemical modification. The process includes hydrolysis of ellagitannins to ellagic acid, followed by methylation to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
8,9,10-Trimethoxy Urolithin M6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
8,9,10-Trimethoxy Urolithin M6 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8,9,10-Trimethoxy Urolithin M6 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Mechanism: It induces cell cycle arrest, promotes apoptosis, and inhibits tumor growth through pathways such as NF-κB signaling and ERK1/2 phosphorylation
Comparaison Avec Des Composés Similaires
8,9,10-Trimethoxy Urolithin M6 is unique among urolithins due to its specific methoxy substitutions. Similar compounds include:
Urolithin A: Known for its strong anti-inflammatory and anticancer properties.
Urolithin B: Exhibits antioxidant and anti-inflammatory effects.
Urolithin C: Similar to Urolithin A but with different substitution patterns.
Urolithin D: Another derivative with distinct biological activities
In comparison, this compound stands out due to its enhanced stability and specific biological activities related to its methoxy groups .
Propriétés
Formule moléculaire |
C16H14O6 |
|---|---|
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
3-hydroxy-8,9,10-trimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-13(15(21-3)14(12)20-2)9-5-4-8(17)6-11(9)22-16(10)18/h4-7,17H,1-3H3 |
Clé InChI |
GGDCQKUCSVTTGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)

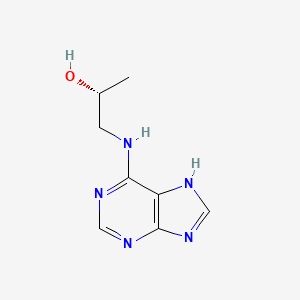
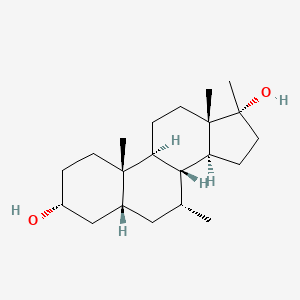
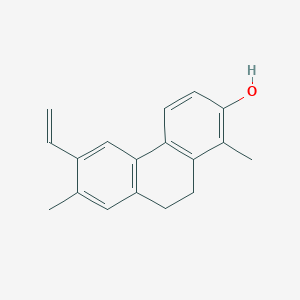
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)


![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)

![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
